(E)-methyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-methyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-9-5-6-10-11(7-9)26-15(14(10)17(24)25-4)20-13(22)8-12-16(23)21(3)18(19-2)27-12/h9,12H,5-8H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUABPVFNCRGLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3C(=O)N(C(=NC)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a derivative of the benzo[b]thiophene scaffold, which has shown promising biological activities, particularly in cancer treatment and metabolic disorders. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound includes a tetrahydrobenzo[b]thiophene core, which is known for its diverse biological effects. The presence of a methylimino group and an acetamido moiety enhances its potential interactions with biological targets. The compound's structural characteristics are pivotal in determining its pharmacological properties.
Research indicates that compounds with a similar benzo[b]thiophene core can exhibit various mechanisms of action:
- Apoptosis Induction : Studies have shown that derivatives of this scaffold can induce apoptosis in cancer cell lines. For instance, one study demonstrated that a related compound effectively induced apoptosis and necrosis in MCF-7 breast cancer cells with an IC50 value of 23.2 μM after 48 hours of incubation .
- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound causes G2/M and S-phase cell-cycle arrest, indicating its role in inhibiting cell proliferation through genetic material degradation .
- Anti-diabetic Effects : Similar compounds have been evaluated for their anti-diabetic properties. For example, certain derivatives exhibited significant inhibition of protein tyrosine phosphatase 1B (PTP1B), which is crucial for managing type 2 diabetes mellitus (T2DM). These studies highlighted the compound's ability to improve glucose metabolism and reduce oxidative stress in diabetic models .
Biological Activity Summary
Case Studies
- Breast Cancer Model : In vitro studies using MCF-7 cells indicated that the compound significantly affected cell viability and induced apoptosis through mitochondrial pathways . The study utilized flow cytometry to analyze cell cycle distribution changes post-treatment.
- Diabetes Model : In a high-fat diet-induced T2DM rat model, compounds similar to (E)-methyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate demonstrated significant reductions in blood glucose levels and improvement in lipid profiles . These findings suggest a dual role in metabolic regulation.
- Pain Management : Research on related tetrahydrobenzo[b]thiophene derivatives showed substantial analgesic effects using the hot plate method on mice, indicating potential applications for pain relief .
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step reaction involving the condensation of various precursors. Notably, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene are often synthesized using methods such as cyclization reactions and acylation processes. The structures of these compounds are typically confirmed using techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and IR (Infrared) spectrometry .
1. Analgesic Properties:
Recent studies have highlighted the analgesic activity of derivatives related to this compound. For instance, a derivative was evaluated for its analgesic effect using the "hot plate" method on mice. Results indicated that certain derivatives exhibited analgesic effects that surpassed those of standard analgesics like metamizole .
2. Anticancer Potential:
Research has shown that compounds similar to (E)-methyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate possess antiproliferative properties against various cancer cell lines. For example, a study reported that specific derivatives induced apoptosis in MCF-7 breast cancer cells and demonstrated significant reductions in tumor mass in vivo .
3. Antiviral Activity:
Some derivatives have also been investigated for their antiviral properties. The synthesis of new 4-thiazolidinones has been linked to various pharmacological effects, including antiviral activity against specific pathogens .
Therapeutic Applications
Given its diverse biological activity, (E)-methyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives may have the following therapeutic applications:
- Pain Management: Due to its analgesic properties.
- Cancer Treatment: As a potential chemotherapeutic agent targeting specific cancer types.
- Antiviral Treatment: For developing new antiviral drugs.
Summary of Key Findings
Comparison with Similar Compounds
Structural Analogues
Ethyl 5-Hydroxy-3-Methyl-4,7-Dioxo-4,7-Dihydrobenzo[b]Thiophene-2-Carboxylate (Compound 1a)
- Core structure: Non-hydrogenated benzo[b]thiophene with keto groups at positions 4 and 5.
- Functional groups : Hydroxy and ester groups at positions 5 and 2, respectively.
- Synthesis : Derived from ethyl 3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate via acetylation with acetic anhydride and BF₃·Et₂O .
- Physical properties : Melting point 153–156°C; IR peaks at 1777 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (keto C=O) .
| Property | Target Compound | Compound 1a |
|---|---|---|
| Core structure | Tetrahydrobenzo[b]thiophene | Dihydrobenzo[b]thiophene |
| Key functional groups | Thiazolidinone, methylimino | Keto, hydroxy, ester |
| Hydrogenation | Partial (4,5,6,7 positions) | None |
| Potential bioactivity | Enhanced H-bonding (amide/thiazolidinone) | Limited (ester/keto dominance) |
Key Differences :
- The target compound’s hydrogenated core may improve metabolic stability compared to Compound 1a’s conjugated system.
(E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-Thione
- Core structure : Triazole-thione with chlorinated aromatic substituents.
- Supramolecular interactions : Forms hexamers via N–H···O/S and O–H···S hydrogen bonds .
- Relevance : Highlights the role of hydrogen bonding in modulating solubility and crystallinity—a factor critical for the target compound’s formulation.
Comparison :
- The target compound’s acetamido-thiazolidinone side chain may engage in stronger intermolecular H-bonding than triazole-thione derivatives, affecting its crystallinity and dissolution profile .
Functional Group Impact on Bioactivity
While direct bioactivity data for the target compound are unavailable, structural parallels suggest:
- Thiazolidinone moieties: Often associated with antimicrobial or anti-inflammatory activity in other studies.
- Methylimino group: May enhance membrane permeability compared to simpler amine derivatives.
Q & A
Q. What synthetic routes are employed for preparing this compound, and how is its structural integrity confirmed?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reaction of the tetrahydrobenzo[b]thiophene core with a thiazolidinone-acetic acid derivative via carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
- Heterocycle formation : Cyclization of the thiazolidinone ring using thiourea derivatives under acidic or basic conditions . Key analytical techniques :
- IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for esters and amides, C=N at ~1650 cm⁻¹) .
- NMR (¹H/¹³C) confirms stereochemistry: methyl groups (δ 1.2–2.5 ppm), amide protons (δ 6.5–8.0 ppm), and tetrahydrobenzo[b]thiophene protons (δ 2.8–4.0 ppm) .
- Mass spectrometry validates molecular weight (e.g., [M+H]+ peaks) .
Q. How can spectroscopic data resolve the compound’s stereochemistry and functional groups?
- ¹H NMR coupling constants : J values >12 Hz for trans-configuration in the thiazolidinone ring .
- NOESY/ROESY : Detects spatial proximity of protons to confirm the (E)-configuration around imine bonds .
- 13C NMR : Signals at δ ~170–180 ppm for carbonyl groups (ester, amide, thiazolidinone) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during thiazolidinone ring formation?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency .
- Catalysts : Use iodine or triethylamine to accelerate sulfur elimination during thiazolidinone synthesis .
- Temperature control : Reflux (80–100°C) ensures complete reaction while minimizing side products .
- Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product .
Q. What computational approaches predict the compound’s reactivity or bioactivity?
- DFT calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Molecular docking : Screen against biological targets (e.g., enzymes with thiazolidinone-binding pockets) using software like AutoDock Vina .
- MD simulations : Assess stability of the compound in solvent or protein environments .
Q. How should researchers address contradictory spectral data (e.g., anomalous NMR coupling constants)?
- Repeat experiments : Verify reproducibility under controlled conditions (e.g., dry solvents, inert atmosphere) .
- Alternative techniques : X-ray crystallography resolves absolute configuration (e.g., hydrogen bonding patterns in crystal lattices) .
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
